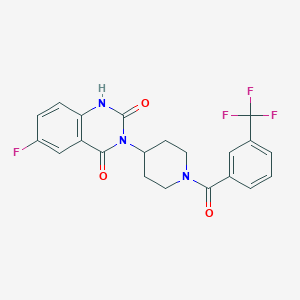

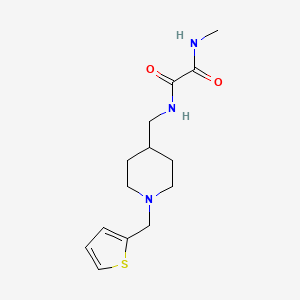

6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17F4N3O3 and its molecular weight is 435.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Materials Development

Extensive research on quinazoline derivatives, including those similar to 6-fluoro-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, has been conducted for their potential applications in optoelectronic materials. These derivatives are vital for creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has shown significant value, especially for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. This highlights the material's potential in fabricating devices with enhanced electroluminescent properties and its application in nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Fluorinated Protein Design

In the field of protein design, fluorinated analogs of hydrophobic amino acids have been incorporated to create proteins with novel chemical and biological properties. Fluorination has been identified as an effective strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. This research is significant for the development of proteins with enhanced performance for medical and biotechnological applications (Buer & Marsh, 2012).

Aqueous Fluoroalkylation Reactions

Advancements in aqueous fluoroalkylation have been significant, with research focusing on the environment-friendly incorporation of fluorinated or fluoroalkylated groups into target molecules. This includes the use of water as a solvent or reactant in fluoroalkylation reactions, which is crucial for green chemistry. The development of catalytic systems and reagents for these reactions has been explored, showing potential for environmental benefits and advancements in the synthesis of fluorinated compounds (Song et al., 2018).

Anticancer Properties of Quinazoline Derivatives

Research on quinazoline derivatives has also explored their anticancer properties, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. The flexibility of quinazoline derivatives in drug design has shown promising results in identifying new anti-colorectal cancer agents with suitable pharmacokinetic profiles, underlining the therapeutic potential of such compounds (Moorthy et al., 2023).

Properties

IUPAC Name |

6-fluoro-3-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N3O3/c22-14-4-5-17-16(11-14)19(30)28(20(31)26-17)15-6-8-27(9-7-15)18(29)12-2-1-3-13(10-12)21(23,24)25/h1-5,10-11,15H,6-9H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYRZXIGKKUXEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)

![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2676534.png)